Product packaging for Dasolampanel Etibutil(Cat. No.:CAS No. 503291-52-9)

Dasolampanel Etibutil

Cat. No.: B606947
CAS No.: 503291-52-9
M. Wt: 462.0 g/mol
InChI Key: HPBRMCFZIGUGTK-ZMMAXQRCSA-N
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Description

Contextualizing Dasolampanel (B606946) Etibutil within Glutamatergic System Modulation Research

The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian central nervous system (CNS), with glutamate (B1630785) being the most abundant excitatory neurotransmitter in the brain. nih.govfrontiersin.org This system is crucial for a vast array of normal brain functions. The modulation of the glutamatergic system is a key area of research for understanding and potentially treating various neurological and psychiatric disorders. frontiersin.org

Dasolampanel etibutil functions as a competitive antagonist of two types of ionotropic glutamate receptors: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the kainate receptors. vulcanchem.comncats.iowikipedia.org By blocking these receptors, this compound can reduce the excitatory signaling in the CNS. vulcanchem.com This mechanism of action places it directly within the research focus of glutamatergic system modulation. Its investigation has been particularly aimed at conditions where excessive glutamatergic neurotransmission is thought to play a role, such as chronic pain. ncats.iosmolecule.com

Historical Perspective of Ionotropic and Metabotropic Glutamate Receptor Antagonists

The understanding of glutamate's role as a neurotransmitter has evolved significantly since the 1950s. nih.gov Initially, excitatory amino acid (EAA) receptors were broadly classified as N-methyl-D-aspartate (NMDA) and non-NMDA receptors. nih.gov The non-NMDA category was further divided into quisqualate (later AMPA) and kainate receptors based on the agonists that selectively activated them. nih.gov The development of various antagonists throughout the 1970s was instrumental in differentiating these receptor subtypes. nih.gov

A major breakthrough occurred in the early 1990s with the use of molecular biology techniques, which led to the identification of two distinct families of glutamate receptor proteins: ionotropic (iGlu) and metabotropic (mGlu) receptors. nih.gov Ionotropic receptors, like AMPA, NMDA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission. researchgate.net Metabotropic glutamate receptors (mGluRs), on the other hand, are G-protein coupled receptors that modulate synaptic activity more slowly through intracellular signaling cascades. wikipedia.org

The development of selective antagonists for these various receptor subtypes has been a critical focus of neuropharmacological research, enabling scientists to dissect the specific roles of each receptor in health and disease. researchgate.net This historical context sets the stage for the development of compounds like Dasolampanel, which targets specific subtypes of ionotropic glutamate receptors.

Significance of this compound as a Research Tool and Preclinical Candidate

This compound emerged as a significant preclinical candidate due to its nature as an orally bioavailable analog of tezampanel (B115726). wikipedia.org Tezampanel itself is a potent AMPA and kainate receptor antagonist but lacks oral bioavailability, limiting its therapeutic potential to intravenous administration. wikipedia.org The development of this compound represented a step forward in creating a more clinically viable compound for targeting these receptors.

As a research tool, this compound has been valuable for investigating the roles of AMPA and kainate receptors in various physiological and pathological processes. Its selectivity for these receptors allows researchers to probe their specific contributions to neuronal signaling. smolecule.com

Preclinical studies and early clinical trials with this compound have explored its potential in treating chronic pain conditions, including diabetic neuropathy and pain associated with osteoarthritis. drugbank.comncats.iosmolecule.com Although it demonstrated the ability to reduce capsaicin-induced pain and hyperalgesia in human volunteers, it did not achieve the desired efficacy in later-stage clinical trials for osteoarthritis and diabetic peripheral neuropathic pain. ncats.iosmolecule.com Despite these outcomes, the research surrounding this compound has contributed valuable knowledge to the field of glutamatergic modulation and pain research.

Data Tables

Table 1: Chemical and Physical Properties of Dasolampanel and its Etibutil Salt

PropertyDasolampanelThis compound Tosylate
CAS Number 503294-13-1 wikipedia.org503291-53-0 vulcanchem.com
Molecular Formula C17H20ClN5O3 wikipedia.orgC30H40ClN5O6S vulcanchem.com
Molar Mass 377.83 g·mol−1 wikipedia.org634.2 g/mol vulcanchem.com
IUPAC Name (3S,4aS,6S,8aR)-6-(3-Chloro-2-(1H-tetrazol-5-yl)phenoxy)decahydroisoquinoline-3-carboxylic acid wikipedia.org2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid vulcanchem.com

Table 2: this compound Research and Development Overview

AspectDescription
Mechanism of Action Competitive antagonist of AMPA and kainate receptors. vulcanchem.comncats.io
Parent Compound Analog of tezampanel, developed for oral bioavailability. wikipedia.org
Therapeutic Areas of Investigation Chronic pain, including neuropathic pain and migraine. ncats.iowikipedia.org
Preclinical Findings Investigated for its potential in managing pain syndromes. smolecule.com
Clinical Trial Focus Treatment of diabetic neuropathy and osteoarthritis pain. drugbank.comncats.iosmolecule.com
Development Status Did not proceed to market following Phase 2 clinical trials. ncats.iowikipedia.orgsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32ClN5O3 B606947 Dasolampanel Etibutil CAS No. 503291-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503291-52-9

Molecular Formula

C23H32ClN5O3

Molecular Weight

462.0 g/mol

IUPAC Name

2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C23H32ClN5O3/c1-3-14(4-2)13-31-23(30)19-11-16-10-17(9-8-15(16)12-25-19)32-20-7-5-6-18(24)21(20)22-26-28-29-27-22/h5-7,14-17,19,25H,3-4,8-13H2,1-2H3,(H,26,27,28,29)/t15-,16+,17-,19-/m0/s1

InChI Key

HPBRMCFZIGUGTK-ZMMAXQRCSA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4

Canonical SMILES

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dasolampanel etibutil

Origin of Product

United States

Molecular and Cellular Pharmacology of Dasolampanel Etibutil

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Dasolampanel (B606946) etibutil's mechanism of action is centered on its ability to antagonize specific glutamate (B1630785) receptors. Research indicates that it does not bind uniformly across the entire glutamate receptor family but shows a preference for certain ionotropic and metabotropic subtypes.

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission. mdpi.com Dasolampanel etibutil demonstrates antagonist activity against two major types of iGluRs: kainate receptors and AMPA receptors. ncats.io

This compound has been identified as an antagonist of the kainate receptor, a subtype of ionotropic glutamate receptor. ncats.io Specifically, it shows activity against the GluK1 subunit, also known as iGluR5. medchemexpress.com Kainate receptors are composed of various subunits (GluK1-GluK5) and are located on both presynaptic and postsynaptic membranes, where they contribute to excitatory neurotransmission and modulate the release of neurotransmitters. mdpi.com The antagonism of GluK1-containing receptors is a key feature of dasolampanel's molecular activity. nih.gov Compounds that selectively antagonize the GluK1 subunit have been a subject of research for their potential in various neurological processes. wikipedia.org

In addition to its effects on kainate receptors, this compound is also a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. ncats.iowikipedia.org AMPA receptors are crucial for mediating the vast majority of fast excitatory signaling in the brain. nih.gov By blocking these receptors, this compound can inhibit the rapid signal transmission that occurs upon glutamate binding. ncats.io

Beyond its action on ionotropic receptors, this compound also interacts with the metabotropic glutamate receptor system. It has been classified as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). ebi.ac.uk Unlike iGluRs, mGluR5 is a G-protein-coupled receptor that modulates neuronal excitability and synaptic transmission over a slower time course. frontiersin.org These receptors can influence the activity of other receptors, including NMDARs, and are involved in complex signaling cascades within the neuron. frontiersin.orgnih.gov

Table 1: Molecular Targets of this compound

Receptor Target Receptor Class Documented Action
Kainate Receptor (GluK1/iGluR5) Ionotropic Glutamate Receptor Antagonist medchemexpress.com
AMPA Receptor Ionotropic Glutamate Receptor Antagonist ncats.iowikipedia.org
Metabotropic Glutamate Receptor 5 (mGluR5) Metabotropic Glutamate Receptor Antagonist ebi.ac.uk

Ionotropic Glutamate Receptor Subtype Specificity

Kainate Receptor (GluK1/iGluR5) Antagonism

Characterization of Receptor Binding Kinetics

To quantify the interaction between a ligand like this compound and its receptor targets, specific experimental assays are employed. Radioligand binding studies are a powerful set of techniques used to determine ligand affinity and receptor density. springernature.com

Saturation binding experiments are a fundamental method used to characterize the affinity of a ligand for a receptor and to determine the concentration of those receptors in a given tissue or cell preparation. nih.gov The primary goal of this type of assay is to measure specific binding at equilibrium across a range of radioligand concentrations. uah.es

The experiment involves incubating a constant amount of a receptor preparation (e.g., cell membranes) with increasing concentrations of a radiolabeled form of the ligand. nih.gov As the concentration of the radioligand increases, it binds to more receptors until all available specific binding sites are occupied, or saturated. From the resulting saturation curve, two key parameters can be derived. nih.gov

Dissociation Constant (Kd): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the ligand's affinity for the receptor; a lower Kd value signifies a higher binding affinity. nih.gov

Maximum Binding Capacity (Bmax): This parameter reflects the total concentration of specific binding sites for the radioligand in the sample tissue. nih.govperceptive.com It provides a measure of the receptor density.

These studies are crucial for quantitatively describing the binding characteristics of a compound and are essential for understanding its pharmacological profile at the molecular level. springernature.com

Table 2: Key Parameters from Saturation Binding Studies

Parameter Definition Significance
Kd (Dissociation Constant) The concentration of a ligand required to occupy 50% of the receptor population at equilibrium. nih.gov Measures the affinity of the ligand for the receptor. A lower Kd indicates higher affinity. nih.gov
Bmax (Maximum Binding Capacity) The total number of specific receptor binding sites in a given preparation. perceptive.com Indicates the density of the target receptor in the tissue being studied. nih.gov

Competitive Binding Assays and IC50 Determination

Competitive binding assays are a fundamental tool in pharmacology to determine the affinity of a compound for a specific receptor. chelatec.com In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound, in this case, this compound, is then introduced at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 (half-maximal inhibitory concentration). chelatec.com This value provides a quantitative measure of the compound's potency in displacing the known ligand and is inversely related to its binding affinity.

While specific IC50 values for this compound are not publicly available in the provided search results, the literature describes it as a competitive antagonist of the AMPA and kainate receptors. ncats.iovu.edu.au This indicates that it directly competes with the endogenous ligand, glutamate, for the same binding site on these receptors. For context, other compounds that interact with glutamate receptors have reported IC50 values, such as LY2333053, a selective NMDA receptor antagonist with an IC50 of 100 nM. vu.edu.au

Table 1: Competitive Binding Assay Parameters

ParameterDescription
IC50 The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. chelatec.com
Ki The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present. chelatec.com
Kd The equilibrium dissociation constant; the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. chelatec.com

Dissociation and Association Rate Analyses

The kinetics of a drug's interaction with its receptor are described by its association rate (k_on) and dissociation rate (k_off). malvernpanalytical.com The association rate refers to how quickly the drug binds to the receptor, while the dissociation rate describes how quickly the drug unbinds from the receptor. malvernpanalytical.com These kinetic parameters determine the equilibrium dissociation constant (K_D), which represents the affinity of the drug for the receptor. malvernpanalytical.com

Two drugs can have the same affinity (K_D) but vastly different kinetic profiles. malvernpanalytical.com A drug with a fast association and fast dissociation rate will reach equilibrium quickly, while a drug with a slow association and slow dissociation rate will take longer to reach equilibrium and will also have a longer duration of action at the receptor. malvernpanalytical.com The specific association and dissociation rates for this compound at AMPA and kainate receptors have not been detailed in the provided search results. However, understanding these rates is crucial for predicting its pharmacological behavior in a physiological context.

Mechanisms of Antagonistic Action at Glutamate Receptors

This compound exerts its antagonistic effects on glutamate receptors, which are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G protein-coupled) receptors. cnrs.frmdpi.com this compound specifically targets the ionotropic AMPA and kainate receptors. ncats.iovu.edu.au

Competitive Binding Mechanisms

This compound functions as a competitive antagonist. ncats.iovu.edu.au This means it binds to the same site on the AMPA and kainate receptors that the neurotransmitter glutamate would normally bind to. medchemexpress.com By occupying this orthosteric binding site, this compound prevents glutamate from binding and activating the receptor, thereby inhibiting the downstream signaling cascade that would normally lead to neuronal excitation. biorxiv.org

Allosteric Modulation Investigations

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric (primary) binding site. nih.gov These modulators can be positive (PAMs), enhancing the receptor's response to the endogenous ligand, or negative (NAMs), reducing the response. cnrs.fr The provided information does not indicate that this compound acts as an allosteric modulator. Its primary mechanism is described as competitive antagonism, suggesting it directly competes with glutamate at the primary binding site rather than modulating receptor activity from a different site. ncats.iovu.edu.au

Intracellular Signaling Pathway Perturbations

The binding of an antagonist like this compound to AMPA and kainate receptors directly perturbs the intracellular signaling pathways normally activated by glutamate. nih.govnih.gov When glutamate binds to these ionotropic receptors, it causes the opening of an ion channel that is permeable to cations like sodium (Na+) and calcium (Ca2+). biorxiv.org The influx of these ions leads to depolarization of the neuronal membrane and the propagation of an electrical signal.

By blocking glutamate's access to the receptor, this compound prevents this ion influx and the subsequent depolarization. This disruption of the initial signal transduction event has a cascading effect on downstream intracellular signaling pathways. For example, calcium influx through these receptors can activate various calcium-dependent enzymes and transcription factors that are involved in processes like synaptic plasticity. mdpi.com By inhibiting this calcium entry, this compound would be expected to modulate these downstream pathways. However, specific studies detailing the precise intracellular signaling perturbations caused by this compound are not available in the provided search results.

Chemical Synthesis and Structural Modification Strategies for Dasolampanel Etibutil

Synthetic Approaches to Dasolampanel (B606946) Etibutil and Related Analogues

The synthesis of dasolampanel etibutil and its analogues is a multi-step process that hinges on the construction of a complex decahydroisoquinoline (B1345475) core, followed by the strategic introduction of a tetrazole moiety. hodoodo.comvu.edu.au These steps are crucial for achieving the desired pharmacological activity.

The decahydroisoquinoline scaffold is a central feature of dasolampanel and its derivatives, providing the necessary three-dimensional arrangement for interaction with its biological targets. The synthesis of this core structure is a key challenge, often involving stereoselective reactions to establish the correct relative and absolute stereochemistry of the multiple chiral centers. wikipedia.org While specific synthetic routes for dasolampanel's decahydroisoquinoline core are proprietary and detailed in patent literature, general methods for constructing such bicyclic systems often employ strategies like Pictet-Spengler reactions, Bischler-Napieralski cyclizations followed by reduction, or multi-step sequences involving cycloaddition reactions. The control of stereochemistry during these processes is paramount, often guided by the use of chiral auxiliaries or catalysts to ensure the formation of the desired isomer. wikipedia.orgwikipedia.org

Synthesis of Decahydroisoquinoline Core Structures

Prodrug Design Principles and Esterification for Enhanced Properties

The development of this compound from its active form, dasolampanel, is a classic example of prodrug design aimed at improving oral bioavailability. hodoodo.comncats.io Dasolampanel itself has limited oral absorption, necessitating a prodrug strategy to enable effective systemic delivery. hodoodo.com

The "etibutil" portion of this compound refers to the 2-ethylbutyl ester. The primary rationale for integrating this moiety is to mask the polar carboxylic acid group of the parent compound, dasolampanel. nih.gov This esterification increases the lipophilicity of the molecule, which is a key factor in enhancing its ability to cross the lipid-rich membranes of the gastrointestinal tract following oral administration. nih.gov The choice of the 2-ethylbutyl group is likely the result of a careful optimization process, balancing increased lipophilicity with sufficient aqueous solubility and appropriate enzymatic cleavage kinetics. The ideal ester prodrug should be stable in the chemical environment of the gut but readily cleaved by enzymes in the body to release the active drug. nih.gov

Once absorbed into the bloodstream, this compound must be converted to its active form, dasolampanel. This activation is achieved through enzymatic hydrolysis of the ester bond. Carboxylesterases, which are abundant in the liver, plasma, and other tissues, are the primary enzymes responsible for this conversion. These enzymes recognize the ester linkage and catalyze its cleavage, releasing the active carboxylic acid, dasolampanel, and the inactive 2-ethylbutanol moiety. This targeted release mechanism ensures that high concentrations of the active drug are achieved systemically, where it can exert its therapeutic effect. nih.govmdpi.com

Rationale for Etibutil Moiety Integration

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry is a critical aspect of the synthesis and biological activity of this compound. canada.canih.gov The decahydroisoquinoline core of the molecule contains multiple stereocenters, and their specific three-dimensional arrangement is crucial for the compound's interaction with its target receptors, the AMPA and kainate receptors. hodoodo.comncats.io

The specific stereoisomer of dasolampanel, (3S,4aS,6S,8aR), is the one that exhibits the desired pharmacological activity. hodoodo.com Therefore, the synthetic process must be highly stereoselective to produce this specific isomer in high purity. wikipedia.org This is often accomplished through asymmetric synthesis, which employs chiral starting materials, reagents, or catalysts to control the formation of new chiral centers. wikipedia.orgwikipedia.orgrsc.org The biological activity of different stereoisomers can vary significantly, with one enantiomer often being significantly more potent than others, or even exhibiting a different pharmacological profile altogether. nih.gov Therefore, controlling the stereochemistry is essential for ensuring the efficacy and safety of the final drug product. canada.ca

Preclinical Pharmacological Investigations of Dasolampanel Etibutil

In Vitro Pharmacological Profiling

The in vitro evaluation of Dasolampanel (B606946) etibutil has provided fundamental insights into its interaction with its biological target and its effects at a cellular level.

Cell-based assays are fundamental in drug discovery to confirm that a compound interacts with its intended target within a cellular environment and elicits the desired biological response. discoverx.com For Dasolampanel etibutil, these assays have been pivotal in confirming its action as a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as GluK1. smolecule.commedchemexpress.com

The primary target of this compound, iGluR5, is a subtype of kainate receptors and plays a significant role in excitatory neurotransmission in the central nervous system. smolecule.com Assays are designed to measure the binding of this compound to iGluR5 and its ability to inhibit receptor activation by agonists like kainate.

One common approach involves using cell lines that stably express the iGluR5 receptor. reactionbiology.com The functional response to this compound can be quantified by measuring changes in intracellular calcium levels or membrane potential following receptor activation in the presence and absence of the compound. A reduction in the agonist-induced signal in the presence of this compound indicates its antagonistic activity.

Techniques like the NanoBRET™ Target Engagement (TE) Assay can also be employed. This method uses bioluminescence resonance energy transfer (BRET) to measure the binding of a compound to its target protein in live cells, providing real-time data on target occupancy. reactionbiology.compromegaconnections.com

Table 1: In Vitro Assays for this compound Target Engagement

Assay Type Purpose Key Measurement
Receptor Binding Assay To determine the affinity of this compound for the iGluR5 receptor. Displacement of a radiolabeled ligand from the receptor.
Functional Antagonist Assay To measure the ability of this compound to block receptor activation. Inhibition of agonist-induced calcium influx or changes in membrane potential.
NanoBRET™ Target Engagement To confirm target binding in a live-cell environment. Measurement of bioluminescence resonance energy transfer (BRET) signal. reactionbiology.compromegaconnections.com

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid assessment of large numbers of compounds to identify potential drug candidates. nih.govnih.gov For the development of this compound, HTS methodologies would have been employed to screen libraries of chemical compounds for their ability to antagonize the iGluR5 receptor.

The process typically involves the use of automated robotic systems and sensitive detection methods to test thousands of compounds in a short period. The assays used in HTS are optimized for simplicity, robustness, and scalability. For iGluR5, a common HTS assay would be a cell-based fluorescent assay that measures changes in intracellular calcium.

Following the initial identification of "hits" from the HTS campaign, a process of lead optimization is undertaken. This involves synthesizing and testing analogs of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. The in vitro profile of these derivatives, including their efficacy in blocking the iGluR5 receptor, is a key determinant in their advancement. medchemexpress.com

To better predict human responses and bridge the gap between traditional 2D cell cultures and in vivo systems, advanced in vitro models are increasingly being used in preclinical drug development. nih.govelveflow.com These models, such as 3D cell cultures and organ-on-a-chip platforms, provide a more physiologically relevant environment for studying drug effects. nih.govmdpi.com

For a compound like this compound, which targets the central nervous system, 3D neural cell cultures or "brain-on-a-chip" models could be utilized. elveflow.com These models can recapitulate aspects of the brain's complex architecture and cellular interactions, offering a more accurate assessment of the compound's efficacy and potential neurotoxicity. frontiersin.org They allow for the study of neuronal firing, synaptic plasticity, and other complex processes that are not fully captured in simpler models. mdpi.com

The use of these advanced models can provide valuable data on how this compound might behave in the human brain, helping to de-risk its progression into clinical trials. nih.gov

High-Throughput Screening Methodologies and Optimization

In Vivo Preclinical Pharmacokinetic (PK) Studies

In vivo preclinical pharmacokinetic studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.govsygnaturediscovery.com These studies are typically conducted in animal models to predict the drug's behavior in humans. researchgate.net

A key objective in the development of this compound was to create an orally bioavailable analog of its parent compound, tezampanel (B115726), which required intravenous administration due to poor oral bioavailability. smolecule.com The esterification of the carboxylic acid group in tezampanel to create this compound was a deliberate strategy to enhance its lipophilicity and, consequently, its absorption from the gastrointestinal tract. smolecule.com

Preclinical studies in animal models are used to determine the oral bioavailability of a drug, which is the fraction of an orally administered dose that reaches the systemic circulation unchanged. researchgate.netnih.gov This is calculated by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous administration. researchgate.net

While specific bioavailability percentages for this compound in different animal models are not publicly available, the progression of the compound to clinical trials suggests that it demonstrated favorable oral absorption characteristics in these preclinical studies. ncats.ioncats.io The oral bioavailability of a drug can vary between species due to differences in gastrointestinal physiology and metabolism. nih.gov For example, studies with other compounds have shown significant differences in oral bioavailability between rats and dogs. nih.govsemanticscholar.org

Table 2: Factors Influencing Oral Bioavailability of this compound

Factor Description
Physicochemical Properties The ester modification increases lipophilicity, which can improve membrane permeability. smolecule.com
Gastrointestinal Stability The compound must be stable in the acidic environment of the stomach and in the presence of digestive enzymes.
First-Pass Metabolism After absorption, the drug passes through the liver, where it may be metabolized before reaching systemic circulation.

Once a drug enters the systemic circulation, it distributes to various tissues and organs throughout the body. dovepress.com Understanding the distribution of this compound is crucial, particularly its ability to cross the blood-brain barrier (BBB) and reach its target, the iGluR5 receptors in the central nervous system.

Preclinical studies to assess tissue distribution typically involve administering the drug to animal models and then measuring its concentration in different tissues at various time points. dovepress.com For this compound, it would be important to demonstrate sufficient brain penetration to elicit a therapeutic effect. The increased lipophilicity of this compound compared to its parent compound would likely facilitate its passage across the BBB. smolecule.com

Metabolism Pathways in Animal Models

The metabolism of a drug candidate is a critical aspect of its preclinical assessment, as it determines the compound's active form, its duration of action, and the potential for the formation of toxic byproducts. In animal models, the metabolism of this compound is investigated to identify the primary metabolic pathways and the resulting metabolites.

While specific data on the metabolic pathways of this compound from dedicated animal studies is not publicly available, general principles of drug metabolism in animal models can be applied. Rodents, such as rats and mice, are commonly used in these studies due to their well-characterized physiological and genetic profiles, which share similarities with humans. e-dmj.org The metabolic processes in these models typically involve Phase I and Phase II reactions.

Phase I Metabolism: This phase often involves oxidation, reduction, and hydrolysis reactions, which introduce or expose functional groups on the drug molecule. For a compound like this compound, these reactions would likely be catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver of animal models. The purpose of these initial transformations is to make the compound more water-soluble, preparing it for the next phase of metabolism.

Phase II Metabolism: In this phase, the modified compound from Phase I is conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This process further increases the water solubility of the drug, facilitating its elimination from the body.

Metabolomic studies in animal models of various conditions often reveal alterations in key metabolic pathways, such as those involving amino acids, neurotransmitters, and energy metabolism, which could be influenced by the administration of a new chemical entity. nih.gov The specific metabolites of this compound would be identified by analyzing biological samples (e.g., plasma, urine, feces) from the test animals.

A summary of common metabolic pathways investigated in animal models is presented in the table below.

Table 1: Common Metabolic Pathways Investigated in Animal Models

Metabolic Phase Reaction Type Key Enzymes/Conjugates Purpose
Phase I Oxidation, Reduction, Hydrolysis Cytochrome P450 (CYP) enzymes Introduce or expose functional groups

Excretion Kinetics in Animal Models

Excretion kinetics describe the rate and route by which a drug and its metabolites are removed from the body. Understanding these kinetics is essential for determining the dosing frequency and potential for drug accumulation. In preclinical animal models, excretion studies typically involve the analysis of urine and feces over a period of time after drug administration.

The primary routes of excretion for most drugs are renal (via urine) and fecal (via bile). The physicochemical properties of this compound and its metabolites, particularly their water solubility, will dictate the predominant route of elimination. Water-soluble compounds are more likely to be excreted through the kidneys, while less soluble compounds are often eliminated in the feces.

While specific excretion data for this compound is not available in the public domain, a typical excretion study in an animal model would quantify the percentage of the administered dose recovered in urine and feces over time. This data would be used to calculate key pharmacokinetic parameters such as the elimination half-life (t½) and clearance rate.

Analytical Methodologies for Compound Quantification in Biological Matrices

Accurate quantification of a drug and its metabolites in biological samples is fundamental to all pharmacokinetic and pharmacodynamic studies. researchgate.net A variety of analytical techniques are employed for this purpose, with the choice of method depending on the properties of the analyte and the nature of the biological matrix (e.g., blood, plasma, urine, tissue). researchgate.netjapsonline.com

For a compound like this compound, the following analytical methods are commonly used in preclinical research:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating compounds from complex mixtures. researchgate.net When coupled with a suitable detector, it can provide both qualitative and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is a highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netmdpi.com It is considered the gold standard for quantifying drugs and their metabolites in biological matrices due to its ability to provide structural information and high sensitivity. japsonline.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful analytical tool. japsonline.com It offers high resolution and sensitivity for the quantification of specific analytes.

The development of these analytical methods involves a rigorous validation process to ensure their accuracy, precision, and reliability. This includes assessing the method's linearity, limits of detection and quantification, and stability of the analyte in the biological matrix. japsonline.com

Table 2: Common Analytical Methods for Drug Quantification in Biological Matrices

Method Principle Advantages Common Applications
HPLC Separation based on differential partitioning between a mobile and stationary phase. Versatile, well-established. Routine quantification of drugs.
LC-MS/MS Combines HPLC separation with mass-based detection. mdpi.com High sensitivity and specificity, structural information. researchgate.netmdpi.com Quantification of drugs and metabolites in complex matrices. mdpi.com

Preclinical Pharmacodynamic (PD) Evaluations in Animal Models

Pharmacodynamics is the study of what a drug does to the body. pharmtech.com Preclinical PD evaluations in animal models are designed to assess the pharmacological effects of a drug candidate and to establish a relationship between drug exposure and the observed effect. fda.gov

Target Modulation Assessment in Vivo

In vivo target modulation studies aim to confirm that the drug is interacting with its intended biological target in a living organism and to quantify the extent of this interaction. For dasolampanel, which is described as a competitive antagonist of the AMPA and kainate receptors, these studies would involve measuring the occupancy of these receptors at different drug concentrations. ncats.io

Techniques such as positron emission tomography (PET) with a radiolabeled ligand that binds to the target receptor can be used to visualize and quantify receptor occupancy in the brain of living animals. Alternatively, ex vivo methods can be employed where brain tissue is collected after drug administration and the level of receptor binding is measured.

The goal of these studies is to establish a clear relationship between the dose of this compound administered and the degree of AMPA/kainate receptor blockade. This information is crucial for understanding the mechanism of action and for selecting appropriate doses for further efficacy studies.

Relationship between Exposure and Pharmacological Effect in Animal Models

Establishing a clear relationship between the concentration of a drug in the body (exposure) and the intensity of its pharmacological effect is a central goal of preclinical development. fda.govwikipedia.org This exposure-response relationship helps in predicting the therapeutic window of a drug and in designing optimal dosing regimens. europa.eu

In animal models, this is typically achieved by measuring a specific pharmacological endpoint at various drug concentrations. For an AMPA/kainate receptor antagonist like dasolampanel, the pharmacological effect could be a measure of anticonvulsant activity in a seizure model or an analgesic effect in a pain model. ncats.io By correlating the drug concentrations in plasma or brain tissue with the observed effect, a dose-response curve can be generated. wikipedia.org

These studies are essential for understanding how much drug is needed to produce a desired therapeutic effect and at what concentration potential side effects may emerge. nih.govnih.gov

PK/PD Modeling and Simulation in Preclinical Development

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool that integrates data on drug concentration (PK) and pharmacological effect (PD) over time to create a mathematical model that describes the entire dose-response relationship. pharmtech.comnih.govmdpi.com This approach allows for a more quantitative understanding of the drug's behavior and can be used to simulate the effects of different dosing regimens. fagg.be

In the preclinical development of this compound, PK/PD models would be constructed using the data from pharmacokinetic studies and in vivo pharmacology experiments. These models can help to:

Predict the time course of the pharmacological effect. nih.gov

Optimize the design of future preclinical and clinical studies. pharmtech.commdpi.com

Extrapolate findings from animal models to humans.

By creating a robust PK/PD model, researchers can gain valuable insights into the therapeutic potential of this compound and make more informed decisions as the compound progresses through the drug development pipeline. pharmtech.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Dasolampanel
LY3020371
Glutathione
Glucuronic acid
Sulfate
Serotonin
Dopamine
Gamma-aminobutyric acid
Norepinephrine
N-acetyl-L-aspartic acid
Anandamide
Tryptophan
Kynurenine
Myo-inositol
Hydroxykynurenine
Leucine
Tyrosine
Valine
Trimethylamine N-oxide
Proline
Oleamide
Pyruvic acid
N-acetyl glycoprotein
Corticosterone
Glutamine
Citric acid
Oxoglutaric acid
Creatine
Betaine
L-dopa
Palmitic acid
Pimelic acid

Preclinical Efficacy Studies in Animal Models (Methodological Focus)

The preclinical evaluation of this compound, a competitive AMPA/kainate receptor antagonist, necessitates a methodologically rigorous approach to accurately determine its potential efficacy in disorders involving the glutamatergic system. This involves the careful selection of appropriate animal models, robust study designs, and the use of validated biomarkers to measure therapeutic effects.

Selection of Relevant Animal Models for Glutamatergic System Disorders

The therapeutic potential of this compound is linked to its ability to modulate excitatory neurotransmission mediated by glutamate, a key player in the pathophysiology of numerous central nervous system (CNS) disorders. The selection of animal models for preclinical testing is therefore guided by the need to replicate specific aspects of glutamatergic dysregulation seen in human conditions. Since this compound acts on AMPA and kainate receptors, models characterized by excitotoxicity, excessive glutamate release, or altered receptor function are of primary relevance.

Relevant models can be categorized by the disease area they aim to simulate:

Neuropathic Pain: Since this compound has been investigated for pain, models of neuropathy are critical. nih.gov These models are typically induced by injury to the peripheral nervous system, leading to central sensitization, a phenomenon heavily reliant on glutamatergic signaling. Common models include:

Chronic Constriction Injury (CCI): Involves loose ligatures around the sciatic nerve, inducing pain hypersensitivity. mdpi.comresearchgate.net

Spinal Nerve Ligation (SNL): Involves the tight ligation of specific spinal nerves (e.g., L5/L6), resulting in robust and lasting pain behaviors. mdpi.comresearchgate.net

Spared Nerve Injury (SNI): Involves transection of two of the three terminal branches of the sciatic nerve, leaving the third (sural nerve) intact. mdpi.com

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of neurotoxic chemotherapeutic agents (e.g., paclitaxel, cisplatin) to induce neuropathic pain. mdpi.commdpi.com

Epilepsy and Seizures: Excessive activation of AMPA receptors is a fundamental mechanism in the initiation and spread of seizure activity. nih.gov Therefore, models of epilepsy are highly relevant.

Kainate-Induced Seizure Model: Systemic or intrahippocampal administration of kainate, a glutamate receptor agonist, induces status epilepticus and subsequent spontaneous recurrent seizures, mimicking aspects of mesial temporal lobe epilepsy. nih.gov

Neurodegenerative Diseases: Glutamate-mediated excitotoxicity is a recognized contributor to neuronal death in several neurodegenerative conditions.

ALS Models: Transgenic mice expressing a mutated human superoxide (B77818) dismutase 1 gene (e.g., G93A) are a standard model for amyotrophic lateral sclerosis (ALS). Studies have tested AMPA/kainate antagonists like NBQX in these mice, showing prolonged survival and neuroprotection. nih.gov

Ischemic Stroke Models: Focal cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO), leads to a massive release of glutamate and subsequent excitotoxic cell death. These models are crucial for evaluating neuroprotective agents. nih.govmdpi.com

Psychiatric and Neurodevelopmental Disorders: Dysregulation of the glutamate system is also implicated in conditions like schizophrenia and autism spectrum disorder (ASD). nih.govmdpi.com

Pharmacological Models: Using NMDA receptor antagonists (like phencyclidine or ketamine) to induce behaviors in rodents that resemble symptoms of schizophrenia. nih.gov

Genetic Models: Utilizing knockout mice for genes associated with ASD, such as Shank3 or Nlgn3, which show altered glutamatergic signaling and behavioral phenotypes that can be targeted by glutamate modulators. mdpi.comnih.gov

The choice among these models depends on the specific therapeutic indication being investigated for this compound, with each model offering a unique window into the compound's potential efficacy against a specific pathological mechanism.

Methodological Design of Preclinical Efficacy Studies

The reliability of preclinical efficacy data hinges on the robustness of the study design. Failures to translate promising preclinical results into clinical success have often been attributed to methodological shortcomings in animal studies. nih.gov Consequently, a strong emphasis is placed on design elements that minimize bias and enhance reproducibility. For a compound like this compound, key methodological considerations drawn from guidelines such as the Stroke Therapy Academic Industry Roundtable (STAIR) criteria are essential. nih.govresearchgate.net

Core Design Principles:

Randomization: Animals must be randomly allocated to treatment and control groups to prevent selection bias. researchgate.net

Blinding: Both the individuals administering the treatment and those assessing the outcomes should be blinded to the group allocation to prevent observer bias. nih.govresearchgate.net

Control Groups: Studies must include appropriate control groups, typically a vehicle-treated group, to isolate the effect of the therapeutic compound. In some cases, a positive control or sham-operated group may also be included.

Physiological Monitoring: Core physiological variables, such as body temperature, should be monitored and maintained, as they can significantly influence outcomes, particularly in models of acute CNS injury like stroke. researchgate.net

Outcome Measures and Endpoints: The primary endpoints are model-dependent and chosen to reflect clinically relevant symptoms.

Behavioral Assessments: These are the most common endpoints in models of pain, psychiatric disorders, and neurodegeneration.

Pain Models: Quantitative sensory testing is used to measure pain hypersensitivity. This includes assessing mechanical allodynia with von Frey filaments and thermal hyperalgesia with radiant heat sources (e.g., Hargreaves test). mdpi.commdpi.com

Neurodegenerative/Psychiatric Models: A battery of tests is used to assess motor function (e.g., rotarod, grip strength), cognitive deficits (e.g., Morris water maze, passive avoidance), and social or repetitive behaviors. nih.govmdpi.com

Histological and Morphological Endpoints: Post-mortem tissue analysis is used to quantify the extent of pathology.

Stroke Models: The primary endpoint is often the infarct volume, measured using stains like 2,3,5-triphenyltetrazolium chloride (TTC) or by magnetic resonance imaging (MRI). nih.gov

Neurodegeneration Models: Quantification of neuronal loss in specific brain regions (e.g., motor neurons in the spinal cord for ALS models) is a key measure. nih.gov

Below is an interactive table summarizing the design elements for a hypothetical preclinical study of this compound in a neuropathic pain model.

Study Design ElementMethodology DetailRationale
Animal ModelSpinal Nerve Ligation (SNL) in ratsInduces robust, long-lasting, and well-characterized neuropathic pain dependent on central glutamatergic sensitization.
Group AllocationRandomized assignment to Vehicle, this compound, or Positive Control (e.g., Gabapentin) groups.Minimizes selection bias and ensures comparability between groups.
BlindingDouble-blind (investigator and animal handler unaware of treatment allocation).Prevents experimenter bias in data collection and interpretation.
Primary OutcomeMechanical withdrawal threshold measured with von Frey filaments.Direct, quantitative measure of mechanical allodynia, a key clinical symptom of neuropathic pain. nih.gov
Secondary OutcomeThermal withdrawal latency (Hargreaves test).Assesses thermal hyperalgesia, providing a broader profile of the analgesic effect. researchgate.net

Biomarker Identification and Validation in Animal Models

Biomarkers are essential tools in preclinical studies to provide objective evidence of target engagement, pharmacodynamic effects, and underlying biological responses to a therapeutic agent like this compound. The validation of these biomarkers ensures they are reliable indicators of the drug's effect on the glutamatergic system and the associated pathology.

Types of Biomarkers:

Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the drug is interacting with its target and producing a functional response.

Quantitative Electroencephalography (qEEG): qEEG is a translational tool that can measure changes in brain electrical activity. NMDA receptor antagonists are known to induce specific changes, such as increases in gamma power. plos.org Modulators of AMPA/kainate receptors would be expected to produce their own characteristic qEEG signature, which could serve as a non-invasive PD biomarker of brain penetration and target engagement.

Downstream Signaling Pathways: Antagonism of AMPA/kainate receptors can modulate intracellular signaling cascades. Measuring the phosphorylation status or expression levels of key proteins downstream of glutamate receptors, such as mammalian target of rapamycin (B549165) (mTOR) or brain-derived neurotrophic factor (BDNF), can serve as a molecular biomarker of the drug's effect. annualreviews.orgnih.govmdpi.com

Neurochemical Biomarkers: These involve measuring the levels of specific molecules in biological fluids or tissues.

Glutamate and Glutamine: In conditions of excitotoxicity, extracellular glutamate levels can be elevated. Measuring glutamate and its metabolite glutamine in cerebrospinal fluid (CSF) or via brain microdialysis can provide a direct readout of the pathological state and its modulation by this compound. frontiersin.org

Neuroinflammation and Glial Activation Biomarkers: Glutamatergic overactivity is often associated with neuroinflammation.

Translocator Protein (TSPO) Imaging: TSPO is upregulated in activated microglia and astrocytes. Positron Emission Tomography (PET) using TSPO-specific radioligands can non-invasively visualize and quantify neuroinflammation in vivo, making it a powerful translational biomarker. thno.org

Cytokines and Chemokines: Levels of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) can be measured in CSF or brain tissue homogenates as indicators of an inflammatory response and its attenuation by treatment. frontiersin.orgwiley.com

The validation process for these biomarkers involves demonstrating that they are consistently and reproducibly modulated in the animal model of disease and that changes in the biomarker correlate with therapeutic efficacy as measured by behavioral or histological endpoints.

Biomarker CategorySpecific BiomarkerMethod of MeasurementRelevance to this compound
PharmacodynamicqEEG SignatureElectroencephalography (EEG)Non-invasive, translational measure of target engagement in the CNS. plos.org
p-mTOR / BDNF LevelsWestern Blot, ELISAIndicates modulation of intracellular pathways linked to synaptic plasticity and cell survival. nih.govmdpi.com
NeurochemicalCSF Glutamate/GlutamineHPLC, Mass SpectrometryDirectly assesses impact on the primary neurotransmitter system targeted by the drug. frontiersin.org
CSF D-SerineHPLCMeasures changes in endogenous modulators of the glutamatergic system. frontiersin.org
NeuroinflammationTSPO ExpressionPET Imaging, AutoradiographyIn vivo imaging of microglial/astrocyte activation, a key pathological feature. thno.org
CSF/Tissue IL-6, TNF-αELISA, Multiplex AssayQuantifies the drug's potential anti-inflammatory effects secondary to reducing excitotoxicity. wiley.com

Structure Activity Relationship Sar and Computational Studies of Dasolampanel Etibutil Analogues

Systematic Exploration of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its biological activity. rsc.orgnih.gov For dasolampanel (B606946) etibutil and its analogues, SAR has focused on optimizing affinity for glutamate (B1630785) receptors by modifying its core structural components.

The molecular architecture of dasolampanel etibutil features several key functional groups that are critical for its biological function. vulcanchem.com The core of the molecule is a decahydroisoquinoline (B1345475) backbone, which provides a rigid, three-dimensional scaffold. smolecule.com This conformational rigidity is essential for presenting the other functional groups in an optimal orientation for binding to the receptor, thereby ensuring specificity. smolecule.com

A significant feature of the molecule is the tetrazole ring. In medicinal chemistry, tetrazoles are often used as bioisosteres of carboxylic acids. smolecule.comresearchgate.net This substitution can offer advantages such as improved metabolic stability and similar acidic properties, which are crucial for interacting with receptor sites. smolecule.comvu.edu.au The development of dasolampanel from its predecessor, tezampanel (B115726), involved modifications to these groups to enhance its profile as an antagonist of AMPA and kainate receptors. vu.edu.au The chlorinated phenoxy group attached to the core is another critical element, with the specific position of the chlorine atom influencing the electronic properties of the ring and thereby modulating receptor binding affinity. smolecule.com

Structural MoietyFunctional RoleContribution to Receptor Affinity
Decahydroisoquinoline CoreRigid bicyclic backboneProvides conformational rigidity essential for binding specificity. smolecule.com
Tetrazole RingCarboxylic acid bioisostereEnhances metabolic stability and participates in key binding interactions. smolecule.comvu.edu.au
Chlorinated Phenoxy GroupAromatic system with electron-withdrawing groupThe meta-position of the chlorine atom influences electronic effects critical for receptor binding. smolecule.com

This compound is the 2-ethylbutyl ester prodrug of its active parent compound, dasolampanel. The "linker" in this context is the ester bond connecting the 2-ethylbutyl group to the core molecule. The primary purpose of this esterification is not to directly interact with the receptor, but to modify the physicochemical properties of the drug. smolecule.com The addition of the etibutil group significantly enhances the lipophilicity of the compound. vulcanchem.com This change is designed to improve membrane permeability and, consequently, oral bioavailability. vulcanchem.comsmolecule.com

CompoundLinker/Functional GroupPrimary InfluenceEffect on Potency/Selectivity
DasolampanelCarboxylic Acid (-COOH)Higher polarity, potentially limited membrane permeability. smolecule.comActive form at the receptor, but may have lower oral bioavailability. smolecule.com
This compound2-Ethylbutyl EsterIncreased lipophilicity, enhanced membrane permeability. vulcanchem.comImproves bioavailability, thereby increasing the effective potency upon oral administration. vulcanchem.comsmolecule.com

Impact of Decahydroisoquinoline and Tetrazole Substitutions on Receptor Affinity

Computational Chemistry Approaches in Drug Design

Computational chemistry provides powerful tools for understanding and predicting how a drug molecule like this compound interacts with its biological target on an atomic level. These methods save time and resources by prioritizing the synthesis of the most promising compounds.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.govopenaccessjournals.com In the case of dasolampanel, docking simulations would be used to place the molecule into the binding site of AMPA or kainate receptors. The process involves a search algorithm that explores various possible orientations of the ligand within the receptor's binding pocket and a scoring function that estimates the binding affinity for each pose. openaccessjournals.com

The goal of these simulations is to identify the most stable ligand-receptor complex and to elucidate the specific non-covalent interactions that stabilize it. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the atoms of dasolampanel and the amino acid residues of the receptor. openaccessjournals.comnih.gov Understanding these interactions is key to explaining the molecule's affinity and selectivity and provides a rational basis for designing new analogues with improved properties. semanticscholar.org

Interaction TypeDescriptionPotential Role in Dasolampanel Binding
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., oxygen, nitrogen). openaccessjournals.comThe tetrazole and secondary amine nitrogens could act as hydrogen bond acceptors or donors with receptor residues. smolecule.com
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment. mdpi.comThe decahydroisoquinoline core and the chlorophenyl ring likely engage in hydrophobic contacts within the binding pocket.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups. openaccessjournals.comThe negatively charged tetrazole ring could interact with positively charged residues in the receptor.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the ligand-receptor complex over time, providing insights into the flexibility of both the drug and its target. cresset-group.com These simulations are crucial for assessing the stability of the binding pose predicted by docking. mdpi.com

For dasolampanel, MD simulations can reveal how the molecule and its receptor adapt to each other upon binding, a phenomenon known as "induced fit". semanticscholar.org They can also be used to explore the conformational landscape of the receptor to identify different shapes it can adopt, which may present alternative binding pockets. cresset-group.comnih.gov By simulating the system in a more realistic, solvated environment, MD can help refine the understanding of the binding process and the energetics involved. cresset-group.combiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov To build a QSAR model for dasolampanel analogues, a dataset of related compounds with their measured receptor affinities would be compiled. For each compound, a set of numerical values known as "molecular descriptors" are calculated, which describe various physicochemical properties like size, shape, lipophilicity (e.g., LogP), and electronic characteristics. nih.gov

Statistical techniques are then used to generate a mathematical equation that correlates these descriptors with biological activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the design of molecules with the highest predicted potency and selectivity. This approach helps to rationalize the SAR data and guide the drug discovery process more efficiently. nih.gov

Advanced Methodologies and Analytical Techniques in Dasolampanel Etibutil Research

Radioligand Binding Techniques for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the affinity and selectivity of a drug for its intended receptor targets. umich.edu These in vitro techniques measure the interaction between a radiolabeled compound (the radioligand) and a receptor, typically in preparations of brain membranes, tissue sections, or cells expressing the target receptor. nih.govgiffordbioscience.com The primary pharmacological activity of Dasolampanel (B606946) etibutil is attributable to its active metabolite, tezampanel (B115726) (also known as LY293558), a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate-type ionotropic glutamate (B1630785) receptors. wikipedia.org

Key types of radioligand assays used in this field include:

Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity. umich.edu

Competition Assays: To determine the affinity of an unlabeled compound like tezampanel, competition experiments are performed. Here, a fixed concentration of a selective radioligand (e.g., [³H]AMPA or [³H]kainate) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. umich.edu The resulting data are used to calculate the concentration of the drug that inhibits 50% of the specific radioligand binding (IC50), from which the inhibitory constant (Ki) can be derived. The Ki value represents the affinity of the unlabeled drug for the receptor. giffordbioscience.com

Early research on the racemic parent compound of tezampanel, LY215490, demonstrated its ability to selectively displace the binding of [³H]AMPA and [³H]-6-cyano-7-nitroquinoxaline-2,3-dione ([³H]CNQX) from rat brain membranes, confirming its interaction with the AMPA receptor. nih.gov Tezampanel itself has shown selectivity for the GluK1 (formerly GluR5) subtype of the kainate receptor. wikipedia.orgnih.gov While specific Ki values from comprehensive binding studies on Dasolampanel etibutil are not widely reported in the available literature, the rank order of potency for its active metabolite, tezampanel, has been described across various recombinant AMPA and kainate receptor subunits. researchgate.net

TechniquePurposeKey Parameters MeasuredRelevance to this compound Research
Competition Binding AssayTo determine the binding affinity of unlabeled tezampanel for AMPA and kainate receptors.IC₅₀ (Half-maximal inhibitory concentration) Kᵢ (Inhibitory constant)Quantifies the potency of the active metabolite at its molecular targets; confirms competitive antagonism. nih.gov
Saturation Binding AssayTo characterize the binding of a selective radioligand to the target receptors.Kₑ (Equilibrium dissociation constant) Bₘₐₓ (Maximum receptor density)Provides fundamental data on receptor populations in the tissues being studied. umich.edu
AutoradiographyTo visualize the anatomical distribution of binding sites in tissue sections.Regional receptor densityMaps the locations of AMPA/kainate receptors where the drug would act. umich.edu

Electrophysiological Assays for Functional Receptor Modulation

Electrophysiological assays directly measure the functional consequences of a drug's interaction with ion channels. nih.gov The patch-clamp technique is the principal method used to study how antagonists like tezampanel modulate the function of ionotropic receptors such as AMPA and kainate receptors. nih.govnih.gov These techniques allow for the recording of ionic currents flowing through single channels or across the entire cell membrane of a neuron. nih.gov

Common patch-clamp configurations include:

Whole-Cell Recording: This method provides electrical access to the entire cell, allowing for the measurement of the sum of all channel activity in response to the application of an agonist (like glutamate or AMPA). nih.gov An antagonist's effect is quantified by its ability to reduce the magnitude of these agonist-evoked currents.

Excised-Patch Recording (Inside-out or Outside-out): These configurations allow for the study of single-channel properties in a membrane patch isolated from the cell, providing detailed information on how a drug affects channel opening, closing, and conductance.

In the context of this compound, research has focused on the functional antagonism produced by its active metabolite, tezampanel. Studies on rat cortical slices have shown that tezampanel competitively antagonizes depolarizations induced by AMPA and quisqualate. nih.gov Further investigation revealed that tezampanel was approximately five times more potent as an antagonist of AMPA-induced inward currents compared to NMDA-induced currents. researchgate.net However, a study using whole-cell voltage-clamp on cultured rat hippocampal neurons reported that tezampanel (LY293558) was a weak antagonist of currents activated by kainate or the GluR6-selective agonist SYM2081, with an IC50 value greater than 300 µM in that specific system. nih.gov

TechniquePreparationFinding for Tezampanel (LY293558)Reference
Whole-Cell Voltage ClampCultured Rat Hippocampal NeuronsWeakly antagonized kainate- and SYM2081-activated currents (IC₅₀ > 300 µM). nih.gov
Extracellular RecordingRat Cortical SlicesCompetitively antagonized AMPA- and quisqualate-induced depolarizations. nih.gov
Unknown (In Vitro)Not SpecifiedFive-fold more potent as an antagonist at AMPA vs. NMDA receptors. researchgate.net

Advanced Chromatography and Mass Spectrometry for Metabolite Identification

Understanding the biotransformation of a drug candidate is critical. This compound was specifically designed as an orally bioavailable prodrug. wikipedia.org Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are the gold standard for identifying and quantifying drug metabolites. ahajournals.orgmdpi.comnih.gov

The process typically involves:

Incubation: The parent drug is incubated in an in vitro system, such as liver microsomes or hepatocytes, or samples are taken from in vivo studies.

Separation: The resulting mixture of parent drug and potential metabolites is injected into an HPLC or UPLC system. The liquid chromatography column separates the different compounds based on their physicochemical properties (e.g., polarity).

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) involves fragmenting the ions to obtain structural information, which is crucial for elucidating the chemical structure of the metabolites. ahajournals.org

For this compound, the primary and intended metabolic pathway is the rapid, enzyme-mediated hydrolysis of the etibutil ester group to yield the pharmacologically active carboxylic acid, tezampanel (NGX424). escholarship.org This conversion is essential for its activity following oral administration. While this primary transformation is known, detailed public reports on further metabolites of tezampanel are scarce.

Parent CompoundMetabolic ReactionIdentified MetaboliteAnalytical TechniqueSignificance
This compoundEster HydrolysisTezampanel (NGX424)Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for such determinations. ahajournals.orgmdpi.comConversion from inactive prodrug to the pharmacologically active AMPA/kainate receptor antagonist. escholarship.org

Imaging Techniques for In Vivo Target Occupancy in Animal Models

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used in drug development to confirm that a drug reaches its target in the central nervous system and to quantify the degree of target engagement. mdpi.comnih.gov This is known as a receptor occupancy (RO) study. For CNS drugs like AMPA receptor antagonists, PET studies in animal models (e.g., rodents, non-human primates) are invaluable for establishing the relationship between the administered dose, the drug concentration in the plasma, and the percentage of receptors blocked in the brain. nih.gov

The methodology involves:

Radiotracer Development: A PET radiotracer, which is a version of a selective ligand for the target receptor (e.g., an AMPA receptor antagonist) labeled with a short-lived positron-emitting isotope (like carbon-11 (B1219553) or fluorine-18), is developed and validated. researchgate.net

Baseline Scan: An initial PET scan is performed on the animal to measure the baseline availability of the target receptor.

Drug Administration and Second Scan: The animal is then treated with the unlabeled drug candidate (e.g., this compound), and a second PET scan is performed. The drug competes with the radiotracer for binding to the target receptors.

Quantification: By comparing the radiotracer signal in the baseline and post-drug scans, researchers can calculate the percentage of receptors that are occupied by the drug at a given dose. nih.gov

This information is crucial for selecting appropriate doses for clinical trials, aiming for a level of target occupancy that is predicted to be therapeutic. While PET is the established methodology for determining in vivo target occupancy for AMPA receptor antagonists, specific PET imaging or target occupancy studies for this compound or tezampanel in animal models have not been reported in the reviewed scientific literature. nih.govresearchgate.net The development of such studies would be a logical step in the advanced characterization of any CNS drug candidate.

Future Research Directions and Unexplored Avenues for Dasolampanel Etibutil

Investigation of Novel Glutamate (B1630785) Receptor Subtypes and Isoforms Interactions

The glutamatergic system is characterized by a diversity of receptor subtypes and isoforms, each with distinct physiological roles and anatomical distributions. d-nb.infobiomolther.org While dasolampanel (B606946) is known to be an antagonist of AMPA and kainate receptors, a more granular understanding of its interaction with specific receptor subunits is a critical area for future research. researchgate.netncats.io

Glutamate receptors are broadly classified into ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors (mGluR1-8). biomolther.org The AMPA receptors are tetrameric assemblies of four different subunits (GluA1-4), while kainate receptors are composed of five distinct subunits (GluK1-5). The specific subunit composition of these receptors dictates their functional properties.

Future investigations should aim to:

Characterize Binding Affinities: Determine the binding affinities of dasolampanel etibutil and its active metabolite, dasolampanel, for all known AMPA and kainate receptor subunit combinations. This would elucidate whether the compound exhibits preferential antagonism towards specific receptor isoforms.

Functional Assays: Employ electrophysiological and other functional assays to assess the antagonist potency of dasolampanel at various receptor subunit configurations. This will reveal if the compound acts as a competitive or non-competitive antagonist at different isoforms and the functional consequences of such interactions.

Explore Allosteric Modulation: Investigate the possibility of this compound acting as an allosteric modulator, either positive or negative, at other glutamate receptor subtypes, including NMDA and metabotropic glutamate receptors. cnrs.fr Allosteric modulators bind to a site distinct from the glutamate binding site and can fine-tune receptor activity. cnrs.fr

Glutamate Receptor Subtype Potential Area of Investigation for this compound
AMPA Receptor Isoforms (GluA1-4) Determine subunit-specific binding affinities and functional antagonism.
Kainate Receptor Isoforms (GluK1-5) Characterize differential antagonism and potential for selective modulation.
NMDA Receptors Investigate for any potential allosteric modulatory effects.
Metabotropic Glutamate Receptors (mGluR1-8) Screen for off-target interactions or allosteric modulation.

Development of Advanced Prodrug Strategies for Targeted Delivery in Preclinical Models

This compound is itself a prodrug, designed to enhance the oral bioavailability of the active compound, dasolampanel. The "etibutil" ester moiety is cleaved in the body to release the active drug. baranlab.org Future research could build upon this concept by developing more sophisticated prodrug strategies to achieve targeted delivery to specific tissues or cell types, thereby potentially enhancing efficacy and reducing off-target effects.

Advanced prodrug strategies that could be explored include:

Enzyme-Activated Prodrugs: Design prodrugs that are selectively cleaved by enzymes that are overexpressed in specific pathological conditions or tissues.

Transporter-Targeted Prodrugs: Conjugate dasolampanel to ligands that are recognized by specific transporters expressed on the surface of target cells, facilitating localized drug uptake.

Macromolecular Conjugates: Attach dasolampanel to macromolecules like polymers or antibodies to alter its pharmacokinetic profile and achieve passive or active targeting to sites of disease. mdpi.com

These advanced prodrug approaches could be instrumental in preclinical models of neurological disorders where targeted delivery to the central nervous system is paramount.

Exploring Potential Polypharmacology and Off-Target Interactions at a Molecular Level

Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword in drug discovery. nih.gov While it can lead to enhanced therapeutic efficacy, it can also be the source of adverse effects. A comprehensive understanding of the polypharmacology of this compound is crucial for a complete assessment of its therapeutic potential.

Future research in this area should involve:

Broad-Based Screening: Utilize high-throughput screening platforms to test dasolampanel and its active metabolite against a wide panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

Computational Modeling: Employ in silico methods, such as molecular docking and pharmacophore modeling, to predict potential off-target binding sites based on the chemical structure of the compound.

Kinase Profiling: Given that many drugs exhibit off-target effects on protein kinases, a comprehensive kinase profiling assay would be valuable to identify any unintended interactions. nih.gov

Uncovering the polypharmacological profile of dasolampanel could reveal novel therapeutic opportunities or provide a mechanistic explanation for any observed side effects.

Application of Artificial Intelligence and Machine Learning in this compound Research and Analog Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate various aspects of drug discovery and development. ewadirect.comuic.edu These powerful computational tools can be applied to the study of this compound in several ways:

Analog Design: AI/ML algorithms can be used to design and prioritize novel analogs of dasolampanel with improved potency, selectivity, or pharmacokinetic properties. synopsys.comarxiv.org By learning from existing structure-activity relationship data, these models can predict the properties of virtual compounds before they are synthesized.

Predictive Modeling: Machine learning models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of dasolampanel and its analogs, helping to optimize their drug-like characteristics. vu.edu.au

Target Identification: AI can analyze large biological datasets to identify potential new therapeutic targets for dasolampanel or to understand the complex biological pathways it modulates.

The integration of AI and ML into dasolampanel research has the potential to significantly streamline the drug discovery process and uncover novel insights into its mechanism of action. researchgate.net

Comparative Pharmacological Studies with Other Glutamatergic Modulators in Preclinical Settings

The field of glutamatergic modulation is rich with a variety of compounds that target different aspects of the glutamate system. nih.govnih.gov To better understand the unique pharmacological profile of dasolampanel, comparative studies with other glutamatergic modulators in relevant preclinical models are essential.

These studies should compare dasolampanel with:

Other AMPA/Kainate Antagonists: Compounds like tezampanel (B115726) could be used to benchmark the efficacy and selectivity of dasolampanel. vu.edu.au

NMDA Receptor Modulators: Comparing the effects of dasolampanel with NMDA receptor antagonists (e.g., ketamine) or glycine (B1666218) site modulators could elucidate the distinct roles of different ionotropic glutamate receptors in various disease models. cochrane.orgcochrane.orgcochrane.org

Metabotropic Glutamate Receptor Modulators: Investigating the effects of dasolampanel alongside mGluR modulators could reveal potential synergistic or antagonistic interactions and inform the development of combination therapies. mdpi.commdpi.com

Q & A

Q. How should contradictory findings about this compound’s efficacy be addressed in peer-reviewed literature?

  • Methodological Answer : Publish commentaries with re-analyses of primary data (e.g., raw electrophysiology traces). Invite independent replication studies through open science frameworks. Use the "Registered Report" format to predefine hypotheses and methods, reducing confirmation bias. Highlight methodological differences (e.g., animal strain, dosing frequency) as potential sources of variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.